

Spectroscopic and Methodological Profile of 4,5-Di-O-caffeoylquinic Acid Methyl Ester

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Compound of Interest

4,5-Di-O-caffeoylquinic acid
methyl ester

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This technical guide provides a comprehensive overview of the spectroscopic data for **4,5-Di-O-caffeoylquinic acid methyl ester**, a significant phenylpropanoid found in various plant species, including Lonicera japonica (honeysuckle). This document is intended for researchers, scientists, and professionals in drug development, offering detailed spectroscopic data, experimental protocols for its isolation and analysis, and a visual representation of the general workflow.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 4,5-Di-O-caffeoylquinic acid and its methyl ester derivative. The data has been compiled from various sources, and while direct complete spectral data for the methyl ester is limited in single publications, the provided information represents a comprehensive collection from existing literature.

Table 1: ¹H NMR Spectroscopic Data of 4,5-Di-O-caffeoylquinic Acid Moiety



Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) in Hz
H-2	1.99	m	
H-3	4.37	br s	-
H-4	5.11	br s	-
H-5	5.62	br s	-
H-6	2.40	m	

Note: Data corresponds to the non-methylated 4,5-Di-O-caffeoylquinic acid as specific shifts for the quinic acid moiety of the methyl ester were not explicitly detailed in the search results. The presence of the methyl ester group is expected to cause minor shifts in the surrounding protons.

Table 2: ¹H and ¹³C NMR Spectroscopic Data of Caffeoyl Moieties and Methyl Ester Group



Position	¹H Chemical Shift (δ) ppm	¹³ C Chemical Shift (δ) ppm
Caffeoyl Group 1		
2'	7.05	115.3
5'	6.79	116.5
6'	6.87	123.0
7'	7.57	147.1
8'	6.27	115.2
Caffeoyl Group 2		
2"	~7.05	~115.3
5"	~6.79	~116.5
6"	~6.87	~123.0
7"	~7.57	~147.1
8"	~6.27	~115.2
Methyl Ester		
-OCH₃	Not explicitly stated	Not explicitly stated
-C=O	~170-175	

Note: The chemical shifts for the two caffeoyl groups are expected to be very similar. The data is based on typical values for caffeoylquinic acid derivatives. The exact chemical shift for the methyl ester protons and carbon would be confirmed by specific analysis.

Table 3: Mass Spectrometry and UV-Vis Data



Spectroscopic Method	Observed Values	
Mass Spectrometry (ESI-MS)	[M-H] ⁻ at m/z 515.11 for 4,5-Di-O-caffeoylquinic acid[1]. The methyl ester would be expected at [M+H] ⁺ \approx 531 m/z and [M+Na] ⁺ \approx 553 m/z.	
UV-Vis Spectroscopy	λmax at 328, 292, and 245 nm[1]	

Experimental Protocols

The following is a synthesized protocol for the isolation and spectroscopic analysis of **4,5-Di-O-caffeoylquinic acid methyl ester**, based on methodologies reported for caffeoylquinic acid derivatives from plant sources.

Isolation and Purification

- Extraction:
 - Air-dried and powdered plant material (e.g., flower buds of Lonicera japonica) is extracted with 95% ethanol at room temperature.
 - The solvent is evaporated under reduced pressure to yield a crude extract.
- Fractionation:
 - The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.
 - The ethyl acetate fraction, typically rich in caffeoylquinic acid derivatives, is collected.
- Chromatographic Purification:
 - The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.
 - Fractions are monitored by thin-layer chromatography (TLC).



- Fractions containing the target compound are combined and further purified using Sephadex LH-20 column chromatography.
- Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

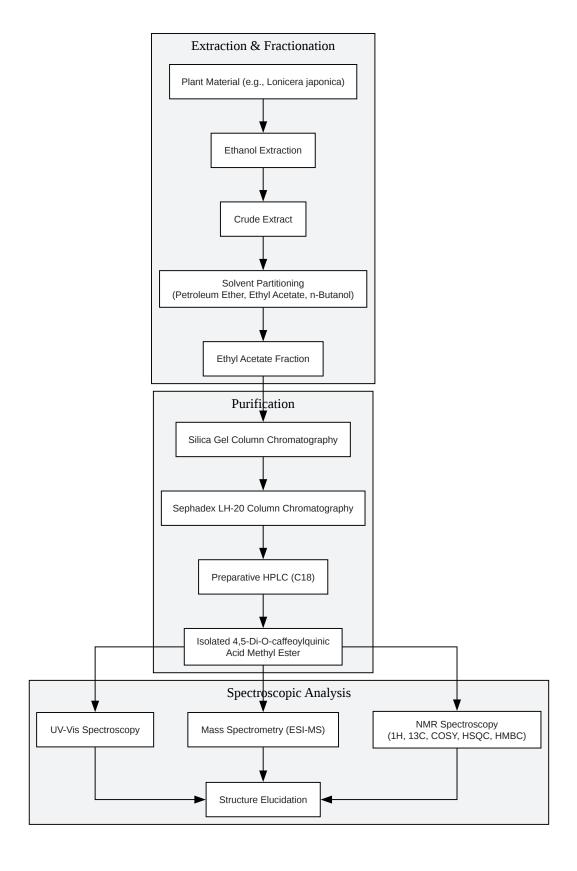
Spectroscopic Analysis

- UV-Vis Spectroscopy:
 - The purified compound is dissolved in methanol.
 - The UV-Vis spectrum is recorded on a spectrophotometer from 200 to 400 nm.
- Mass Spectrometry (MS):
 - High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is performed to determine the exact molecular weight and elemental composition. The analysis can be done in both positive and negative ion modes.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H and ¹³C NMR spectra are recorded on a Bruker Avance spectrometer (e.g., at 400 or 600 MHz for ¹H).
 - The sample is dissolved in a suitable deuterated solvent, such as methanol-d4 (CD3OD) or chloroform-d (CDCl3).
 - Structural elucidation is aided by 2D NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Visualized Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of **4,5-Di-O-caffeoylquinic acid methyl ester**.





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Caption: General workflow for the isolation and spectroscopic identification of **4,5-Di-O-caffeoylquinic acid methyl ester**.

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References

- 1. 3,5-Di-O-caffeoylquinic acid methyl ester | CAS:159934-13-1 | Manufacturer ChemFaces [chemfaces.com]
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